

Technical Guide: 1-Chlorohexane-d13 – Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1-CHLOROHEXANE-D13

CAS No.: 1219798-45-4

Cat. No.: B1148803

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Introduction

1-Chlorohexane-d13 (Perdeutero-1-chlorohexane) is the fully deuterated isotopologue of 1-chlorohexane, where all thirteen hydrogen atoms have been replaced by deuterium (

H). This alkyl halide serves as a critical tool in high-resolution NMR spectroscopy, metabolic stability studies, and mass spectrometry (MS) quantification.

As a Senior Application Scientist, I present this guide to bridge the gap between theoretical isotope chemistry and practical laboratory application. The substitution of hydrogen with deuterium significantly alters the compound's mass and vibrational frequency (the Kinetic Isotope Effect) without fundamentally changing its electronic steric profile, making it an ideal "silent" probe in complex chemical matrices.

Core Identity

Parameter	Detail
Chemical Name	1-Chlorohexane-d13
CAS Number	1219798-45-4
Formula	
Molecular Weight	133.70 g/mol (approx.) ^[1]
Synonyms	Hexyl-d13 chloride; Perdeuterohexyl chloride

Physical Properties: Isotope Effects

The physical behavior of **1-chlorohexane-d13** closely mirrors its protio (non-deuterated) counterpart, 1-chlorohexane (

), but with distinct deviations caused by the mass difference and molar volume of deuterium.

Comparative Properties Table

Note: Values for d13 are derived from isotopic scaling laws where experimental data is proprietary or limited.

Property	1-Chlorohexane (Protio)	1-Chlorohexane-d13 (Deutero)	Scientific Rationale
Molar Mass	120.62 g/mol	133.70 g/mol	Addition of 13 neutrons ().
Density ()	0.879 g/mL	~0.974 g/mL	Mass increases (~10.8%) while molar volume remains nearly constant.
Boiling Point	134 °C	133–134 °C	Deuterated alkanes often show slightly lower BPs due to lower polarizability of C-D bonds vs C-H.
Refractive Index ()	1.419	~1.414	Lower polarizability of the C-D bond reduces the refractive index.
Phase	Colorless Liquid	Colorless Liquid	No phase change induced by isotopology at STP.

Expert Insight: The Density Shift

Researchers often overlook the density change. When using **1-chlorohexane-d13** as an internal standard in gravimetric analysis, you must account for the ~10% increase in density. Using the protio density value will introduce a systematic error in concentration calculations.

Chemical Properties & Reactivity

Kinetic Isotope Effect (KIE)

The primary chemical distinction of **1-chlorohexane-d13** is the stability of the Carbon-Deuterium (C-D) bond.

- **Bond Energy:** The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy.
- **Metabolic Stability:** In drug development, this compound is used to study oxidative dehalogenation or hydroxylation. The Primary KIE () can range from 2 to 7, significantly slowing down metabolic breakdown at the deuterated sites.

Nucleophilic Substitution ()

Like its protio analogue, **1-chlorohexane-d13** undergoes

reactions with nucleophiles (e.g.,

,

,

).

- **Reaction:**
- **Rate:** Secondary isotope effects (at the -carbon) may cause a negligible decrease in reaction rate (), making it a reliable electrophile for synthesizing labeled hexyl derivatives.

Synthesis and Production

The synthesis of **1-chlorohexane-d13** typically follows the chlorination of 1-hexanol-d13. This route is preferred over direct chlorination of hexane-d14, which yields inseparable mixtures of isomers.

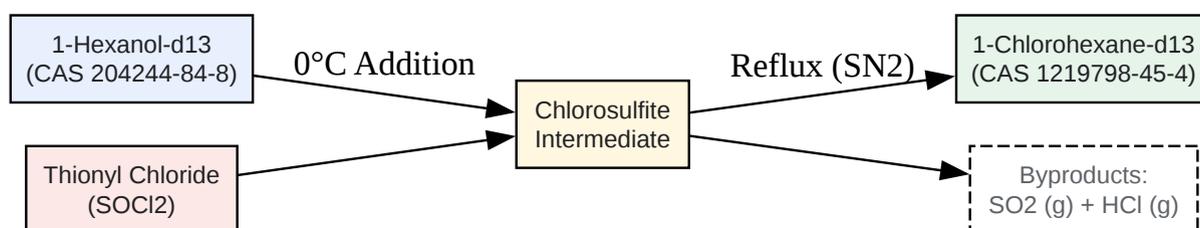
Validated Synthetic Workflow

Precursor: 1-Hexanol-d13 (CAS: 204244-84-8) Reagent: Thionyl Chloride (

) or Concentrated HCl/ZnCl₂.

Step-by-Step Protocol:

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and inlet.
- Charging: Add 1-hexanol-d13 (1.0 eq) to the flask.
- Addition: Dropwise add Thionyl Chloride (1.2 eq) at . The reaction is exothermic.[2]
 - Mechanism:
- Reflux: Heat to mild reflux (80 °C) for 2–4 hours to drive the substitution and off-gas .
- Workup: Cool, wash with water (to remove residual acid), then 10% , then brine.
- Purification: Dry over and distill. Collect the fraction at 132–134 °C.



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Figure 1: Synthetic pathway for **1-Chlorohexane-d13** via Thionyl Chloride dechlorination.

Analytical Characterization

Verifying the identity of **1-chlorohexane-d13** requires understanding how deuterium impacts spectroscopy.

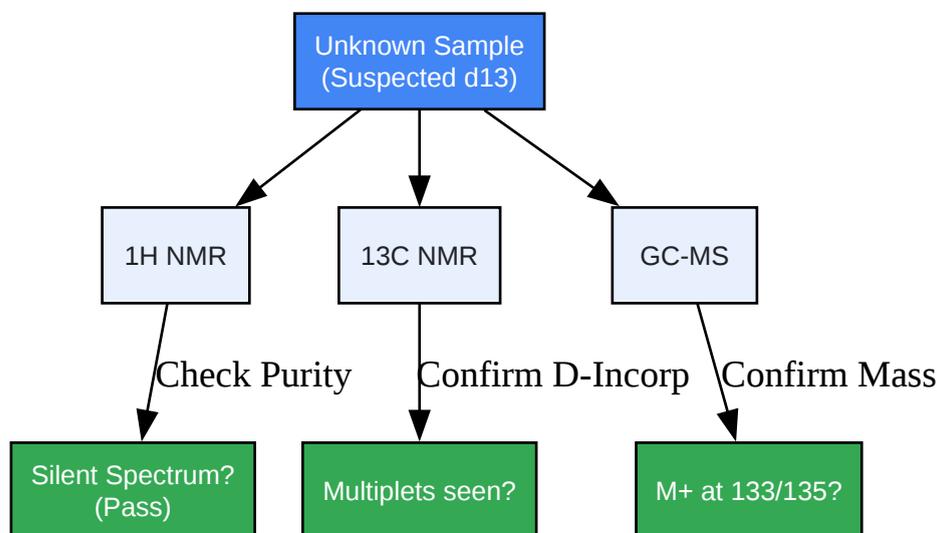
NMR Spectroscopy

- NMR:Silent. A pure sample will show no peaks (except for residual protio impurities, typically < 1%).
- NMR:
 - Chemical Shifts: Similar to protio (C1 45 ppm), but slightly upfield due to the isotope effect.
 - Splitting: Carbon signals appear as multiplets (septets or quintets) due to spin-spin coupling with deuterium (Hz).
 - Intensity: Signals are weaker due to the lack of Nuclear Overhauser Effect (NOE) and splitting.
- (Deuterium) NMR: Used to confirm the presence of D. Shows peaks corresponding to the alkyl chain environment.

Mass Spectrometry (GC-MS)

- Molecular Ion (
 - Dominant peaks at m/z 133 () and m/z 135 () in a 3:1 ratio.
 - Fragmentation will show losses of units (mass 16) rather than

units (mass 14).



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Figure 2: Analytical decision tree for validating **1-Chlorohexane-d13** purity.

Applications in Drug Development

Metabolic Stability Probes

1-Chlorohexane-d13 is used to synthesize deuterated drug analogs. By incorporating the stable hexyl-d13 chain into a drug candidate, researchers can block metabolic "hotspots" (sites prone to oxidation by Cytochrome P450).

- Benefit: Increases the biological half-life () of the drug.
- Mechanism: The C-D bond is harder to break than C-H, reducing the rate of clearance.

Internal Standard for Quantitation

In environmental analysis or toxicology, **1-chlorohexane-d13** serves as an ideal Internal Standard (IS).

- Chromatography: It co-elutes (or elutes very close to) standard 1-chlorohexane.

- Mass Spec: It is mass-resolved (shifted by +13 Da), allowing precise quantification of the analyte without matrix interference.

Safety and Handling

While deuterium is non-toxic, the chemical nature of the alkyl halide remains hazardous.

- Flammability: Highly Flammable Liquid (Flash Point).
- Toxicity: Irritant to eyes, skin, and respiratory system. May cause narcosis at high concentrations.
- Storage: Store in a cool, dry place under inert gas (or Ar) to prevent hydrolysis over long periods.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10992, 1-Chlorohexane. Retrieved from [[Link](#)]
- Pharmaffiliates. 1-Chlorohexane D13 Reference Standard. Retrieved from [[Link](#)]
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Sources

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- To cite this document: BenchChem. [Technical Guide: 1-Chlorohexane-d13 – Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148803#1-chlorohexane-d13-physical-and-chemical-properties>]

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